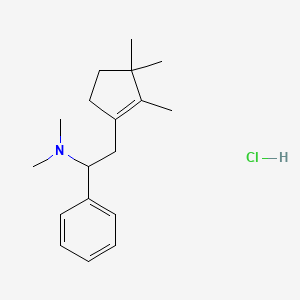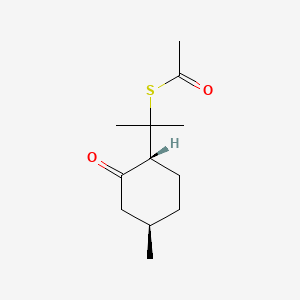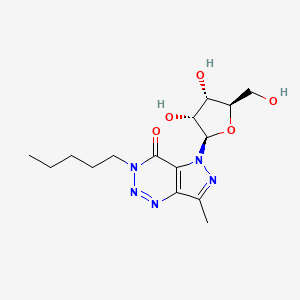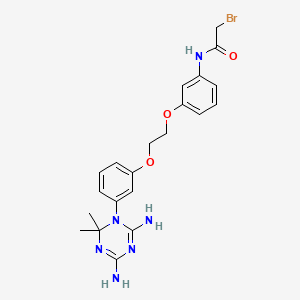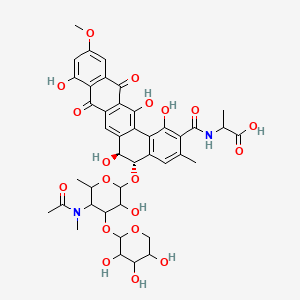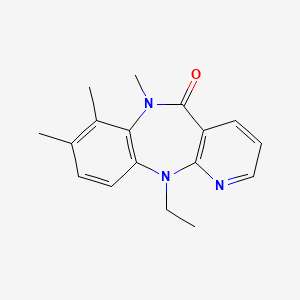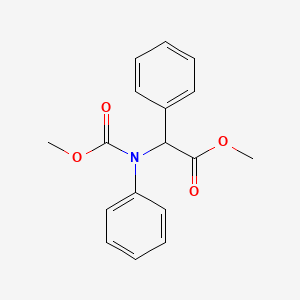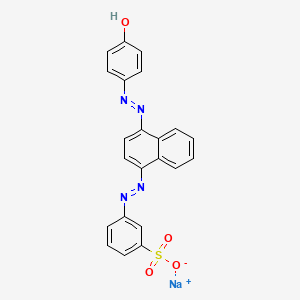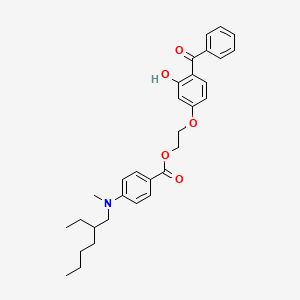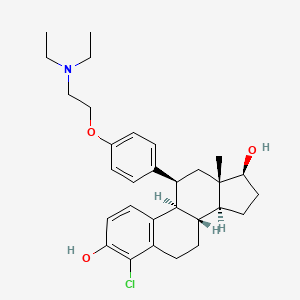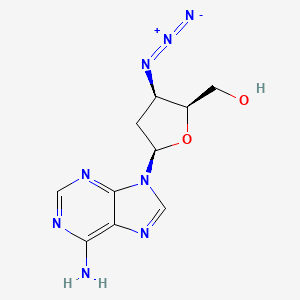
9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2,3-dideoxy-D-threo-pentofuranosyl.
Azidation: The hydroxyl group at the 3’ position is replaced with an azido group using reagents like sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Lewis Acids: Used in glycosylation reactions to facilitate bond formation.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Substitution reactions can yield various substituted nucleosides depending on the nucleophile used.
Applications De Recherche Scientifique
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against retroviruses.
Biochemical Research: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Explored for its potential in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine involves its incorporation into viral DNA during replication. The presence of the azido group prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral reverse transcriptase and other polymerases involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Contains an additional amino group and a methoxy group.
Uniqueness
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is unique due to its specific azido substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in antiviral research and as a biochemical tool .
Propriétés
Numéro CAS |
110143-04-9 |
|---|---|
Formule moléculaire |
C10H12N8O2 |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
Clé InChI |
XDRZJDXXQHFAAE-FSDSQADBSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




